molecular formula C8H4F4O2 B3143578 Methyl 2,3,4,6-tetrafluorobenzoate CAS No. 53001-68-6

Methyl 2,3,4,6-tetrafluorobenzoate

Cat. No. B3143578
Key on ui cas rn: 53001-68-6
M. Wt: 208.11 g/mol
InChI Key: PXXRNDMEWYJEDI-UHFFFAOYSA-N
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Patent
US05245037

Procedure details

60 g of methyl 2,3,4,6-tetrafluorobenzoate and 70 g of benzylamine were reacted under reflux for 1 hour in 400 ml of benzene. After the reaction mixture was allowed to cool down, it was washed successively with water, 1% hydrochloric acid and 1% aq. sodium carbonate, each in the amount of 600 ml. The reaction mixture was treated with anhydrous magnesium sulfate and then concentrated. Crystals thus precipitated were collected by filtration and thereafter washed with methanol. 30 g of the crystals and about 2 ml of palladium/carbon were added to a liquid mixture which consisted of 100 ml of acetic acid and 200 ml of methanol. The resultant mixture was hydrogenated for 1.5 hours. The catalyst was filtered off and the filtrate was concentrated, whereby methyl 6-amino-2,3,4-trifluorobenzoate was obtained as a crystalline residue.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:11]([F:12])=[C:10]([F:13])[CH:9]=[C:8](F)[C:3]=1[C:4]([O:6][CH3:7])=[O:5].C([NH2:22])C1C=CC=CC=1>C1C=CC=CC=1>[NH2:22][C:8]1[C:3]([C:4]([O:6][CH3:7])=[O:5])=[C:2]([F:1])[C:11]([F:12])=[C:10]([F:13])[CH:9]=1

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
FC1=C(C(=O)OC)C(=CC(=C1F)F)F
Name
Quantity
70 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool down
WASH
Type
WASH
Details
it was washed successively with water, 1% hydrochloric acid and 1% aq. sodium carbonate
ADDITION
Type
ADDITION
Details
The reaction mixture was treated with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Crystals thus precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with methanol
ADDITION
Type
ADDITION
Details
30 g of the crystals and about 2 ml of palladium/carbon were added to a liquid mixture which
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=CC(=C(C(=C1C(=O)OC)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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